

# Brofaromine Hydrochloride: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Brofaromine hydrochloride*

Cat. No.: *B1667868*

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Disclaimer: Despite a thorough search of available scientific literature and patent databases, a detailed, step-by-step experimental protocol for the synthesis of **Brofaromine hydrochloride** could not be located. The information provided herein is based on a review of its known chemical properties, mechanism of action, and general synthetic pathways for related benzofuran compounds. The synthesis protocol described is a generalized, hypothetical representation and has not been validated.

## Introduction

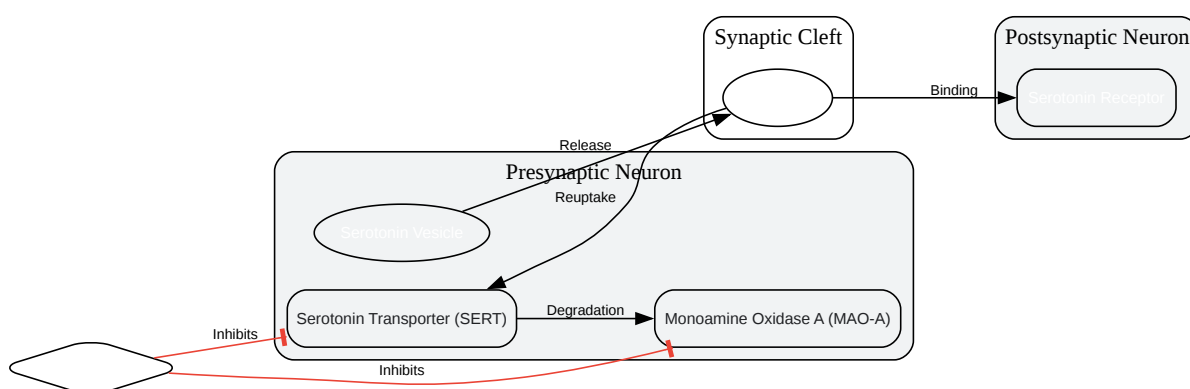
Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (RIMA), with additional activity as a serotonin reuptake inhibitor. Developed by Ciba-Geigy, it was investigated for the treatment of depression and anxiety. Brofaromine's dual mechanism of action offered a promising therapeutic profile. This document provides an overview of its pharmacological properties, a generalized synthetic approach, and relevant quantitative data.

## Chemical Properties

Property	Value
IUPAC Name	4-(7-bromo-5-methoxybenzofuran-2-yl)piperidine hydrochloride
Molecular Formula	C <sub>14</sub> H <sub>16</sub> BrNO <sub>2</sub> · HCl
Molar Mass	346.65 g/mol
CAS Number	63638-90-4 (hydrochloride), 63638-91-5 (free base)

## Mechanism of Action

Brofaromine's primary mechanism of action is the reversible inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Brofaromine increases the synaptic availability of these neurotransmitters. Additionally, Brofaromine inhibits the reuptake of serotonin, further enhancing serotonergic neurotransmission. This dual action is believed to contribute to its antidepressant and anxiolytic effects.



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Caption: Mechanism of action of Brofaromine.

## Generalized Synthesis Protocol

The synthesis of **Brofaromine hydrochloride** likely involves the construction of the benzofuran core followed by the introduction of the piperidine moiety. A plausible, though unverified, synthetic route is outlined below.

## Hypothetical Synthesis Workflow

Caption: Generalized workflow for Brofaromine HCl synthesis.

### Experimental Protocol (Hypothetical)

Step 1: Synthesis of a 2-acyl-substituted benzofuran

A substituted phenol would likely be reacted with an  $\alpha$ -halo ketone under basic conditions to form an ether, which would then undergo intramolecular cyclization to form the benzofuran ring.

Step 2: Introduction of the piperidine ring

The 2-acyl group on the benzofuran could be converted to a leaving group, followed by nucleophilic substitution with a protected piperidine derivative. Alternatively, a reductive amination reaction could be employed.

Step 3: Deprotection and Salt Formation

If a protecting group is used for the piperidine nitrogen, it would be removed in this step. The resulting Brofaromine free base would then be treated with hydrochloric acid in a suitable solvent (e.g., ethanol or ether) to precipitate **Brofaromine hydrochloride**.

Purification: The final product would likely be purified by recrystallization from a suitable solvent system to achieve the desired purity for pharmaceutical use.

## Quantitative Data

The following table summarizes some of the available quantitative data for Brofaromine from preclinical and clinical studies.

Parameter	Value	Source
Pharmacokinetics		
Protein Binding	98%	Wikipedia
Elimination Half-life	9-14 hours	Wikipedia
In Vitro Activity		
MAO-A Inhibition (IC <sub>50</sub> )	~0.2 µM	Various Studies
Serotonin Reuptake Inhibition (IC <sub>50</sub> )	~0.1 µM	Various Studies
Clinical Trial Data (Depression)		
Typical Oral Dose	75-150 mg/day	Clinical Trials
Onset of Action	1-3 weeks	Clinical Trials

## Conclusion

Brofaromine is a compound with a well-characterized dual mechanism of action targeting both MAO-A and the serotonin transporter. While its clinical development was discontinued, it remains a subject of interest in neuropharmacology. The lack of a publicly available, detailed synthesis protocol presents a challenge for researchers wishing to study this compound further. The generalized synthetic scheme provided here is based on established chemical principles for the synthesis of similar molecules and should be considered a hypothetical pathway.

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